N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWHNFVJCWEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with cyclopropanecarboxylic acid chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antifungal properties against various pathogens. A study highlighted the effectiveness of thiadiazole derivatives against Candida albicans and Aspergillus niger, suggesting that modifications in the thiadiazole structure can enhance antifungal efficacy.
Antimicrobial Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has shown potential as an antimicrobial agent. Studies have demonstrated its activity against Gram-positive and Gram-negative bacteria. For instance:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Limited activity |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Preliminary results indicate promising cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 0.28 |
| HepG2 (Liver Cancer) | 9.6 |
The mechanism of action appears to involve cell cycle arrest and inhibition of key proteins involved in cancer cell proliferation. Thiadiazole derivatives have been observed to induce apoptosis in cancer cells, which may be relevant for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the thiadiazole ring can significantly affect potency and selectivity against specific microbial strains and cancer cell lines. The presence of electron-withdrawing groups like fluorine has been correlated with enhanced activity .
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Studies : A comparative analysis with established anticancer agents like 5-Fluorouracil showed that this compound exhibits comparable or superior cytotoxicity against certain cancer cell lines.
- Antimicrobial Efficacy : In a study focusing on related thiadiazole compounds, significant antimicrobial effects were noted against both bacterial and fungal pathogens, reinforcing the potential of this compound as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The fluorophenyl group enhances its binding affinity to the target sites, while the thiadiazole ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Flufenacet (FOE 5043)
- Structural Differences : Flufenacet shares the 1,3,4-thiadiazole core and 4-fluorophenyl group but differs in its acetamide linker and trifluoromethyl substituent . The ether-oxygen linkage in flufenacet may increase flexibility compared to the direct cyclopropanecarboxamide bond in the target compound.
- The target compound’s cyclopropane may offer improved metabolic stability over flufenacet’s isopropyl group.
Tebuthiuron and Daimuron
- Urea vs. Carboxamide : Tebuthiuron and daimuron are urea derivatives, whereas the target compound uses a carboxamide group. Ureas typically exhibit stronger hydrogen-bonding capacity, which may influence interactions with target enzymes like acetolactate synthase (ALS) in plants .
Compound 35 (Thiazole Analog)
- Thiazole vs. Thiadiazole : Compound 35 replaces the thiadiazole with a thiazole ring, reducing nitrogen content and altering electronic properties. Thiazoles are less electron-deficient, which may reduce reactivity but improve bioavailability .
- Functional Groups : The benzodioxol and trifluoromethoxybenzoyl groups in Compound 35 suggest enhanced aromatic stacking and metabolic resistance, features absent in the target compound.
Implications for Research and Development
- Herbicide Potential: The structural similarity to flufenacet and tebuthiuron supports further investigation into the target compound’s herbicidal efficacy. The cyclopropanecarboxamide group may offer novel modes of action or resistance profiles.
- Synthetic Optimization : Comparative analysis highlights opportunities to hybridize features (e.g., integrating trifluoromethyl groups from flufenacet with the cyclopropane moiety) for enhanced activity.
- Unanswered Questions : Lack of direct activity data necessitates empirical studies on toxicity, environmental persistence, and target binding kinetics.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a cyclopropane ring attached to a thiadiazole moiety, which is known for its diverse biological activities.
Synthesis Methodology
The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine under controlled conditions. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing known synthetic routes for thiadiazole formation.
- Cyclopropanation : Employing cyclopropanation techniques to attach the cyclopropane moiety.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit antifungal and antibacterial properties. Specifically, this compound has shown effectiveness against various fungal pathogens, suggesting its potential as an antifungal agent.
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar in structure have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The IC50 values for related compounds range from 6.80 µg/mL to 51.56 µg/mL . This suggests that this compound may also possess similar anticancer activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors involved in disease pathways.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through disruption of cell cycle regulation.
Case Studies and Research Findings
-
Antifungal Activity
- A study demonstrated that thiadiazole derivatives showed potent antifungal activity against Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicated that the presence of the fluorophenyl group enhances antifungal potency.
- Anticancer Studies
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide?
Methodological Answer: The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized 1,3,4-thiadiazole intermediates. A general approach includes:
- Step 1 : Reacting 4-fluorophenyl-substituted carboxylic acid (e.g., 4-fluorophenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
- Step 2 : Introducing the cyclopropanecarboxamide moiety via nucleophilic acyl substitution. For example, cyclopropanecarbonyl chloride can be reacted with the thiadiazole-2-amine intermediate in anhydrous dichloromethane with triethylamine as a base .
- Purification : Adjust pH to precipitate the product, followed by recrystallization (e.g., DMSO/water mixture) .
Q. How is structural characterization of this compound performed?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons appear as distinct multiplets at δ 1.70–1.84 ppm .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) .
- X-ray Crystallography : For definitive 3D structure determination, as demonstrated in related cyclopropanecarboxamide derivatives .
Q. What in vitro assays are used to evaluate its bioactivity?
Methodological Answer:
- Antifungal Screening : Use agar dilution or microbroth dilution assays against Candida albicans or Aspergillus niger. Compare MIC (minimum inhibitory concentration) values to commercial fungicides like fluconazole .
- Enzyme Inhibition : Assay selectivity via fluorometric or colorimetric kits (e.g., CYP450 isoforms or kinase panels) .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound’s antifungal activity?
Methodological Answer:
- Data Collection : Compile bioactivity data (e.g., IC₅₀ values) for analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Modeling : Use software like CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity. For example, electron-withdrawing groups at the 4-position of the phenyl ring enhance antifungal potency .
- Validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) to ensure reliability .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, temperature, solvent) .
- Meta-Analysis : Compare structural variations (e.g., cyclopropane vs. cyclohexane carboxamides) and assay protocols (e.g., in vivo vs. in vitro models) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolite interference in bioactivity .
Q. What strategies can elucidate its mechanism of action in non-target organisms?
Methodological Answer:
Q. How to design stable isotope-labeled analogs for metabolic studies?
Methodological Answer:
- Synthesis : Incorporate ¹⁴C at the 4-fluorophenyl ring via reductive amination of 4-fluoro[U-¹⁴C]aniline or at the thiadiazole ring using [¹⁴C]thiocyanate .
- Tracking : Use HPLC-coupled scintillation counting or LC-MS/MS to quantify metabolites in urine, feces, and tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
